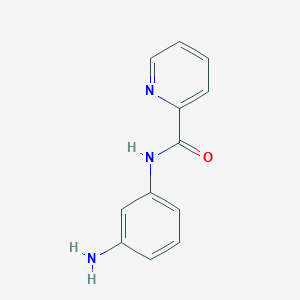

N-(3-aminophenyl)pyridine-2-carboxamide

Descripción general

Descripción

N-(3-aminophenyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of an aminophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)pyridine-2-carboxamide typically involves the reaction of 3-aminobenzamide with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-aminophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the aminophenyl group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has garnered attention in multiple research areas:

Medicinal Chemistry

N-(3-aminophenyl)pyridine-2-carboxamide exhibits potential as an enzyme inhibitor, modulating metabolic pathways and influencing cellular functions. It has shown promise in:

- Antiviral Activity : Research indicates that this compound inhibits the replication of viruses such as dengue and Zika by interfering with RNA synthesis during the viral life cycle .

- Anti-inflammatory Effects : In vitro studies revealed that it significantly reduces pro-inflammatory markers like COX-2 and iNOS, suggesting its utility in treating inflammatory diseases .

- Anticancer Potential : The compound has been linked to inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry, facilitating the synthesis of metal complexes that can be explored for their catalytic properties or biological activities.

Antiviral Efficacy

A study demonstrated that this compound effectively inhibited dengue virus replication when administered at various time points relative to infection. This suggests its potential as a therapeutic agent against viral infections .

Anti-inflammatory Mechanism

In vitro studies indicated that the compound significantly reduced levels of inflammatory cytokines and enzymes in human cell lines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

Anticancer Activity

Research indicated that this compound could induce apoptosis in cancer cells by modulating key signaling pathways, highlighting its potential role in cancer therapy .

Mecanismo De Acción

The mechanism of action of N-(3-aminophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to alterations in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-aminophenyl)pyridine-2-carboxamide: Similar structure but with the amino group in the ortho position.

N-(4-aminophenyl)pyridine-2-carboxamide: Similar structure but with the amino group in the para position.

Pyridine-2-carboxamide: Lacks the aminophenyl group, resulting in different chemical properties.

Uniqueness

N-(3-aminophenyl)pyridine-2-carboxamide is unique due to the specific positioning of the aminophenyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct biological activities and chemical behaviors compared to its ortho and para analogs.

Actividad Biológica

N-(3-Aminophenyl)pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amine and a carboxamide group. This structure is crucial for its biological interactions, as it can participate in hydrogen bonding and π-π stacking interactions with biological targets.

- Inhibition of Kinases :

- Anticancer Activity :

- Antiviral Properties :

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| IKK Inhibition | Anti-inflammatory effects | |

| Anticancer | Reduces FOXM1 levels | |

| Antiviral | Effective against multiple viruses | |

| Antibacterial | Activity against bacterial strains |

Case Studies

- Cancer Treatment :

- Inflammatory Diseases :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the aromatic rings and the carboxamide group. For example:

- Substituents on the Phenyl Ring :

- Pyridine Modifications :

Propiedades

IUPAC Name |

N-(3-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSOVSWKGXJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389747 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90209-80-6 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?

A1: this compound can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in this compound, leading to N(amide)-coordination in the resulting complex. [, ]

Q2: What spectroscopic techniques are useful for characterizing the complexes of this compound?

A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.

Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and this compound?

A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with this compound. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.

- DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar

- New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.